molecular formula C18H20FN3O2 B5729219 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine

1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5729219
M. Wt: 329.4 g/mol
InChI Key: OEBZFGHODFUQDP-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine, also known as 2F-BNB, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. The purpose of

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. Specifically, it has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin in the brain, which may be responsible for its psychoactive effects. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its specificity for serotonin receptors, which allows for more targeted studies of these receptors. Additionally, its psychoactive effects may make it useful in studying the effects of serotonin on behavior and cognition. However, one limitation is that its psychoactive effects may also make it difficult to interpret results, as it may be difficult to distinguish the effects of the drug from the effects of the behavior it induces.

Future Directions

There are several potential future directions for research on 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential therapeutic uses, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further studies could be done to investigate the specific effects of 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine on serotonin receptors and their downstream signaling pathways. Finally, studies could be done to investigate the potential long-term effects of 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine use, particularly in terms of its effects on serotonin receptors and the central nervous system.
Conclusion:
In conclusion, 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its specificity for serotonin receptors makes it useful in studying the effects of serotonin on behavior and cognition, and its psychoactive effects may make it useful in studying the effects of mood disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine involves the reaction of 2-fluorobenzyl chloride with 4-nitrobenzylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to serotonin receptors and has been used to study the role of these receptors in various physiological and pathological processes. Additionally, 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine has been used to investigate the effects of serotonin on the central nervous system and its potential therapeutic uses.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-18-4-2-1-3-16(18)14-21-11-9-20(10-12-21)13-15-5-7-17(8-6-15)22(23)24/h1-8H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBZFGHODFUQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine

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